(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
is a complex organic molecule. It contains a 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety, an azetidin-1-yl group, and a thiophen-2-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety, which is a cyclic structure with a nitrogen atom and a fluorine atom attached . The azetidin-1-yl group is a three-membered ring with a nitrogen atom, and the thiophen-2-yl methanone group contains a five-membered ring with a sulfur atom and a carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 165.21 . It is a pale-yellow to yellow-brown liquid or solid at room temperature .Scientific Research Applications
Antibacterial Properties
Research on related fluoroquinolone compounds indicates significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, a study on novel antibacterial 8-chloroquinolones showed extremely potent activities against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). This suggests that our compound of interest could be investigated for its antibacterial efficacy.
Chemosensors for Metal Ions
Compounds incorporating tetrahydroquinoline and thiophene units have been explored as chemosensors. A study designed and synthesized new functionalized tetrahydroquinolines for the selective recognition of Pd2+ ions, demonstrating fluorescence turn-off performances (Shally et al., 2020). This indicates potential research applications of our compound in developing chemosensors for detecting specific metal ions.
Pharmacological and Biological Activity
Research into structurally related compounds has shown diverse pharmacological and biological activities. For instance, the synthesis and reactions of new dihaloquinolones bearing mercapto groups discussed their potential for further pharmacological studies (Al-Masoudi, 2003). This suggests that our compound could be explored for similar pharmacological properties.
Material Science and Pharmaceuticals
Thiophene-containing compounds have been extensively studied for their applications in material science and pharmaceuticals, showing a wide spectrum of biological activities and utility in organic electronics (Nagaraju et al., 2018). This hints at the potential use of our compound in developing new materials or drug candidates.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-12-4-5-13-9-15(20)6-7-16(13)22(12)18(23)14-10-21(11-14)19(24)17-3-2-8-25-17/h2-3,6-9,12,14H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSAVRWQIDIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=CC=CS4)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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